![molecular formula C11H19N3O6S B163807 2-amino-5-[[1-(carboxymethylamino)-1-oxo-3-sulfanylbutan-2-yl]amino]-5-oxopentanoic acid CAS No. 136567-42-5](/img/structure/B163807.png)
2-amino-5-[[1-(carboxymethylamino)-1-oxo-3-sulfanylbutan-2-yl]amino]-5-oxopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gamma-Glutamyl-thiothreonyl-glycine is a tripeptide compound that plays a significant role in various biological processes. It is composed of three amino acids: gamma-glutamyl, thiothreonyl, and glycine. This compound is involved in the metabolism of glutathione, a crucial antioxidant in cells, and has implications in various physiological and pathological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-[[1-(carboxymethylamino)-1-oxo-3-sulfanylbutan-2-yl]amino]-5-oxopentanoic acid typically involves the stepwise coupling of the three amino acids. The process begins with the protection of functional groups to prevent unwanted side reactions. The gamma-glutamyl residue is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). This activated residue is then coupled with thiothreonyl, followed by the addition of glycine. The final product is obtained after deprotection and purification steps.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods, such as fermentation using genetically engineered microorganisms. These microorganisms are designed to overexpress the enzymes required for the biosynthesis of the tripeptide. The fermentation process is optimized for maximum yield and purity, followed by downstream processing to isolate and purify the compound.
化学反应分析
Types of Reactions
Gamma-Glutamyl-thiothreonyl-glycine undergoes various chemical reactions, including:
Oxidation: The thiol group in thiothreonyl can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The gamma-glutamyl residue can participate in transpeptidation reactions, transferring the gamma-glutamyl group to other amino acids or peptides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol (BME) under reducing conditions.
Substitution: Enzymatic reactions using gamma-glutamyl transpeptidase under physiological conditions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of gamma-glutamyl derivatives with other amino acids or peptides.
科学研究应用
Gamma-Glutamyl-thiothreonyl-glycine has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and enzymatic reactions.
Biology: Investigated for its role in cellular antioxidant defense mechanisms and redox regulation.
Medicine: Explored for its potential therapeutic applications in diseases related to oxidative stress, such as Parkinson’s disease and diabetes.
Industry: Utilized in the production of bioactive peptides and as a component in cosmetic formulations for its antioxidant properties.
作用机制
Gamma-Glutamyl-thiothreonyl-glycine exerts its effects primarily through its involvement in the gamma-glutamyl cycle. It acts as a substrate for gamma-glutamyl transpeptidase, which catalyzes the transfer of the gamma-glutamyl group to other amino acids or peptides. This process is crucial for maintaining cellular redox homeostasis and detoxification of reactive oxygen species. The compound also modulates various signaling pathways related to oxidative stress and inflammation.
相似化合物的比较
Similar Compounds
Gamma-Glutamyl-cysteinyl-glycine (Glutathione): A well-known antioxidant involved in cellular detoxification.
Gamma-Glutamyl-cysteinyl-alanine: Another tripeptide with similar antioxidant properties.
Uniqueness
Gamma-Glutamyl-thiothreonyl-glycine is unique due to the presence of the thiothreonyl residue, which imparts distinct chemical and biological properties. The thiol group in thiothreonyl enhances the compound’s antioxidant capacity and its ability to form disulfide bonds, making it a valuable molecule for studying redox biology and developing therapeutic agents.
属性
CAS 编号 |
136567-42-5 |
|---|---|
分子式 |
C11H19N3O6S |
分子量 |
321.35 g/mol |
IUPAC 名称 |
2-amino-5-[[1-(carboxymethylamino)-1-oxo-3-sulfanylbutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H19N3O6S/c1-5(21)9(10(18)13-4-8(16)17)14-7(15)3-2-6(12)11(19)20/h5-6,9,21H,2-4,12H2,1H3,(H,13,18)(H,14,15)(H,16,17)(H,19,20) |
InChI 键 |
GYHXNGRPRPFNOF-UHFFFAOYSA-N |
SMILES |
CC(C(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)S |
规范 SMILES |
CC(C(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)S |
同义词 |
gamma-glutamyl-thiothreonyl-glycine gamma-glutamyl-thiothreonyl-glycine, (L,L-erythro)-isomer gamma-L-Glu-L-thioThr-Gly gamma-L-glutamyl-allo-thioThr-Gly GGTTG |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


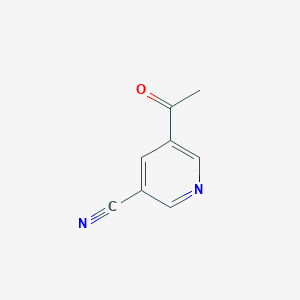

![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate](/img/structure/B163737.png)
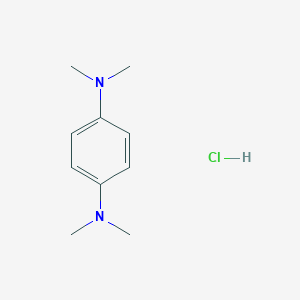
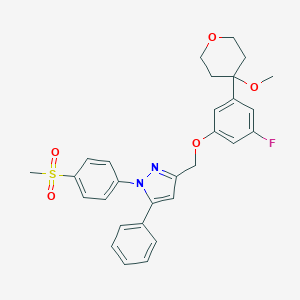
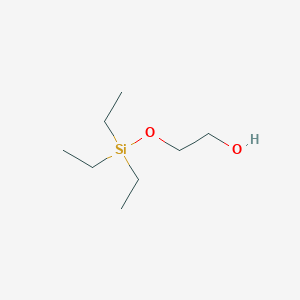
![Glycine, N-[(ethylamino)thioxomethyl]- (9CI)](/img/structure/B163746.png)



![1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one](/img/structure/B163755.png)
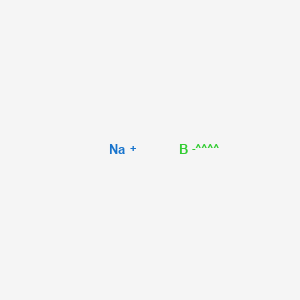
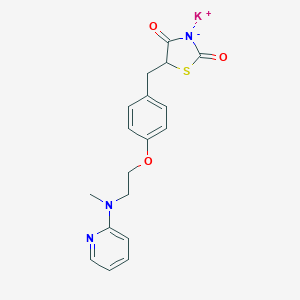
![5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene](/img/structure/B163762.png)
